molecular formula C20H17BrFN5O2 B2503315 N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260938-67-7

N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2503315
CAS RN: 1260938-67-7
M. Wt: 458.291
InChI Key: FDCXWCDEFKOBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17BrFN5O2 and its molecular weight is 458.291. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Diversified Synthesis : A study by An et al. (2017) detailed a diversified synthesis approach for derivatives of the compound, utilizing a Ugi four-component reaction. This method provides rapid access to structurally varied and complex fused tricyclic scaffolds, demonstrating the compound's versatility in synthetic chemistry (An et al., 2017).

  • Synthesis of Derivatives : Fathalla (2015) conducted research on synthesizing derivatives of the compound by reacting it with a variety of amino acid esters. This study demonstrates the compound's potential for creating a wide range of amino acid derivatives (Fathalla, 2015).

Pharmacological Applications

  • Inotropic Activity : Zhang et al. (2008) and Wu et al. (2012) investigated derivatives of the compound for their positive inotropic activity. These studies found that certain derivatives showed favorable activity, indicating potential applications in cardiovascular therapeutics (Zhang et al., 2008); (Wu et al., 2012).

  • Anticancer Activity : Reddy et al. (2015) synthesized a series of derivatives and evaluated their anticancer activity. Certain derivatives displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting potential use in cancer treatment (Reddy et al., 2015).

  • Antimicrobial Activity : Yurttaş et al. (2020) synthesized new derivatives and evaluated their antimicrobial activity. The study found that certain compounds exhibited higher antifungal than antibacterial activity, hinting at their potential use in treating fungal infections (Yurttaş et al., 2020).

  • Antihistaminic Agents : Alagarsamy et al. (2008) synthesized novel derivatives and investigated them as potential H1-antihistaminic agents. This study indicates the compound's potential in developing new classes of antihistamines (Alagarsamy et al., 2008).

  • Antidepressant Agents : Sarges et al. (1990) prepared a series of derivatives and found them to be potent adenosine receptor antagonists with potential as rapid-onset antidepressant agents (Sarges et al., 1990).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFN5O2/c1-2-5-17-24-25-19-20(29)26(15-6-3-4-7-16(15)27(17)19)11-18(28)23-14-9-8-12(21)10-13(14)22/h3-4,6-10H,2,5,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCXWCDEFKOBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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